molecular formula C13H22O2 B1648470 2-Cyclohexylpropan-2-yl methacrylate CAS No. 186585-56-8

2-Cyclohexylpropan-2-yl methacrylate

Cat. No.: B1648470
CAS No.: 186585-56-8
M. Wt: 210.31 g/mol
InChI Key: OMPLGTOUDZNCGW-UHFFFAOYSA-N
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Description

2-Cyclohexylpropan-2-yl methacrylate is an organic compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 2-cyclohexylpropan-2-ol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various polymers and copolymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylpropan-2-yl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and 2-cyclohexylpropan-2-ol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropan-2-yl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexylpropan-2-yl methacrylate has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-cyclohexylpropan-2-yl methacrylate involves its polymerization to form high-molecular-weight polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical initiators, leading to the formation of polymer chains. These polymers can interact with various substrates, providing enhanced mechanical and chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexylpropan-2-yl methacrylate is unique due to its cyclohexyl group, which imparts specific steric and electronic effects. These effects influence the polymerization behavior and the properties of the resulting polymers, making it suitable for specialized applications where enhanced mechanical strength and thermal stability are required .

Properties

IUPAC Name

2-cyclohexylpropan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPLGTOUDZNCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C)(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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